N-(2-chloroethyl)carbamoyl chloride

Description

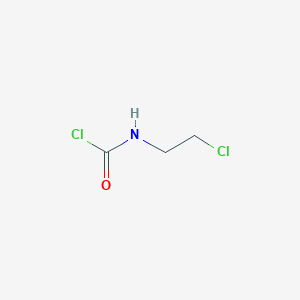

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroethyl)carbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO/c4-1-2-6-3(5)7/h1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOBEBFGAJXFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2-chloroethyl)carbamoyl chloride basic properties

An In-depth Technical Guide to the Basic Properties of N-(2-chloroethyl)carbamoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS Number 15872-02-3, is a chemical intermediate belonging to the carbamoyl chloride family.[1] These compounds are characterized by the R₂NC(O)Cl functional group and are known for their reactivity, making them valuable reagents in organic synthesis.[2] While monosubstituted carbamoyl chlorides like this compound are generally less stable than their disubstituted counterparts, they serve as important precursors in the production of various organic molecules, including pharmaceuticals and pesticides.[3] This guide provides a comprehensive overview of the core properties of this compound, focusing on its chemical and physical characteristics, synthesis, reactivity, and safe handling procedures.

Chemical and Physical Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 15872-02-3 |

| Molecular Formula | C₃H₅Cl₂NO |

| Molecular Weight | 141.98 g/mol [1] |

| IUPAC Name | 2-chloroethylcarbamic chloride |

| InChI Key | XMOBEBFGAJXFRO-UHFFFAOYSA-N |

Table 2: Physical Properties of N,N-Dimethylcarbamoyl Chloride (for comparison)

| Property | Value |

| Melting Point | -90 °C |

| Boiling Point | 93 °C |

| Appearance | Colorless, moisture-sensitive liquid |

Note: Specific melting point, boiling point, and density for this compound are not available in the reviewed literature. Carbamoyl chlorides are generally described as colorless liquids or solids with a pungent odor.[3]

Synthesis

The primary method for synthesizing carbamoyl chlorides is the reaction of a corresponding amine with phosgene or a phosgene equivalent like triphosgene.[2][4] For this compound, the synthesis would involve the reaction of 2-chloroethylamine with phosgene.

General Experimental Protocol for Synthesis

Disclaimer: This is a general protocol for the synthesis of carbamoyl chlorides and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions in a laboratory setting.

Reaction: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl[2]

Procedure:

-

A solution of 2-chloroethylamine in an inert solvent (e.g., dichloromethane, toluene) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases.

-

The solution is cooled in an ice bath.

-

A solution of phosgene in the same solvent is added dropwise to the cooled amine solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain the desired temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction mixture is then filtered to remove the amine hydrochloride salt.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude carbamoyl chloride.

-

Purification can be achieved by vacuum distillation.

Caption: General workflow for the synthesis of carbamoyl chlorides.

Chemical Reactivity

This compound is expected to exhibit reactivity typical of carbamoyl chlorides. The presence of two electrophilic centers, the carbonyl carbon and the carbon bearing the chloroethyl group, makes it a versatile reagent. The primary reactions involve nucleophilic substitution at the carbonyl carbon.

Reaction with Nucleophiles

Carbamoyl chlorides react with a variety of nucleophiles, including alcohols, amines, and water.[2][4]

-

Reaction with Alcohols: In the presence of a base (e.g., pyridine), this compound will react with alcohols to form carbamates.[2]

-

Reaction with Amines: Reaction with primary or secondary amines yields substituted ureas.[4]

-

Hydrolysis: Carbamoyl chlorides are sensitive to moisture and hydrolyze to the corresponding carbamic acid, which is often unstable and decomposes to the amine and carbon dioxide.[2]

Caption: General reaction pathways of carbamoyl chlorides with nucleophiles.

Handling and Safety

This compound should be handled with extreme caution in a well-ventilated fume hood by trained personnel. It is expected to be corrosive and a lachrymator.

Table 3: General Safety and Handling Precautions for Carbamoyl Chlorides

| Precaution | Description |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory. A face shield may be necessary. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Handle under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases. |

| Spill Response | In case of a spill, evacuate the area. Use an absorbent material to contain the spill, and dispose of it as hazardous waste. Do not use water to clean up spills. |

| First Aid | In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention. |

Applications in Research and Development

The bifunctional nature of this compound, possessing both a reactive carbamoyl chloride and a chloroethyl group, makes it a potentially useful building block in the synthesis of more complex molecules. The carbamoyl chloride can be used to introduce a carbamate linkage, which is a common functional group in many pharmaceuticals. The chloroethyl group can subsequently be used for alkylation reactions, allowing for the introduction of this moiety onto other molecules. This dual reactivity makes it a candidate for the development of targeted therapeutics or as a linker in bioconjugation chemistry. However, specific applications of this compound in drug development are not well-documented in the available literature.

Conclusion

This compound is a reactive chemical intermediate with potential applications in organic synthesis. While specific physical and experimental data are scarce, its properties and reactivity can be inferred from the general behavior of carbamoyl chlorides. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research is needed to fully characterize its properties and explore its potential applications in drug development and other scientific fields.

References

N-(2-chloroethyl)carbamoyl chloride chemical structure and IUPAC name

This guide provides an in-depth overview of N-(2-chloroethyl)carbamoyl chloride, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis. It covers the compound's chemical structure, IUPAC name, physicochemical properties, and a general protocol for its synthesis.

Chemical Structure and IUPAC Name

This compound is a chemical intermediate. Its structure consists of a carbamoyl chloride group where the nitrogen atom is substituted with a 2-chloroethyl group.

Chemical Structure:

IUPAC Name: 2-chloroethylcarbamic chloride

CAS Number: 15872-02-3[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. These properties are essential for handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃H₅Cl₂NO | [1] |

| Molecular Weight | 141.98 g/mol | [1] |

| Density (Predicted) | 1.329 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.57 ± 0.46 | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of carbamoyl chlorides, including this compound, is typically achieved through the reaction of a corresponding amine with phosgene or a phosgene equivalent.[2][3]

Objective: To synthesize this compound from 2-chloroethylamine.

Materials:

-

2-chloroethylamine hydrochloride

-

Phosgene (or a solution in a suitable solvent like toluene)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)

-

Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

-

Standard laboratory glassware for reactions under inert atmosphere

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation of the Free Amine: In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloroethylamine hydrochloride in the chosen anhydrous solvent. Cool the mixture in an ice bath.

-

Add the non-nucleophilic base (e.g., DIEA) dropwise to the suspension to neutralize the hydrochloride and generate the free 2-chloroethylamine in situ.

-

Phosgenation: To a separate reaction vessel containing a solution of phosgene in the same anhydrous solvent, cooled to 0°C, add the freshly prepared solution of 2-chloroethylamine dropwise with vigorous stirring.[2][4] The reaction of an amine with phosgene is a standard method for preparing carbamoyl chlorides.[2]

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the resulting mixture will contain the product and the hydrochloride salt of the base. Filter the mixture to remove the precipitated salt.

-

Purification: The filtrate, containing the this compound, is then concentrated under reduced pressure using a rotary evaporator to remove the solvent. The crude product can be further purified by vacuum distillation if necessary.

Safety Precautions: Phosgene is an extremely toxic gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety equipment and emergency procedures in place.

Diagrams and Workflows

The following diagrams illustrate the synthesis workflow and a potential logical pathway for the application of related compounds in research.

Caption: Synthetic workflow for this compound.

While specific signaling pathways for this compound are not extensively documented, its structure is related to nitrogen mustards, which are known alkylating agents used in chemotherapy. The diagram below illustrates the general mechanism of action for such compounds. The related compound N,N-Bis(2-chloroethyl)carbamoyl chloride is noted for its alkylating properties, which can disrupt cancer cell replication.[5][6]

Caption: Generalized mechanism of action for related alkylating agents.

References

- 1. This compound CAS#: 15872-02-3 [m.chemicalbook.com]

- 2. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. carbamoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. Cas 2998-56-3,Bis(2-chloroethyl)carbamoyl chloride | lookchem [lookchem.com]

- 6. Buy N,N-Bis(2-chloroethyl)carbamoyl Chloride | 2998-56-3 [smolecule.com]

N-(2-chloroethyl)carbamoyl chloride: A Technical Guide to its Mechanism of Action as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-chloroethyl)carbamoyl chloride and its derivatives represent a class of compounds with significant biological activity, primarily driven by their ability to act as potent DNA alkylating agents. The core of their mechanism lies in the reactivity of the 2-chloroethyl moiety, which, through intramolecular cyclization, forms a highly electrophilic aziridinium ion. This intermediate readily attacks nucleophilic sites on DNA bases, leading to the formation of mono-adducts and, ultimately, highly cytotoxic interstrand cross-links (ICLs). These lesions physically block DNA replication and transcription, triggering cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the chemical basis of this activity, the molecular and cellular consequences of the induced DNA damage, and the key experimental protocols used to characterize these effects.

Chemical Reactivity and Activation

This compound possesses two primary reactive centers: the carbamoyl chloride group and the 2-chloroethyl group. While the carbamoyl chloride can react with various nucleophiles, the alkylating activity responsible for its cytotoxic effects originates from the 2-chloroethyl group.[1]

The mechanism is analogous to that of classic nitrogen mustards. Under physiological conditions, the nitrogen atom of the chloroethylamine attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular cyclization reaction. This process forms a strained, three-membered ring known as an aziridinium ion.[2][3] This cation is a powerful electrophile and is considered the ultimate alkylating species.

Molecular Mechanism of DNA Alkylation

The primary pharmacological target of activated 2-chloroethylating agents is nuclear DNA. The high electrophilicity of the aziridinium ion allows it to react covalently with electron-rich, nucleophilic sites within the DNA double helix.[4]

Sites of DNA Adduction

The most susceptible site for alkylation is the N7 position of guanine, due to its high nucleophilicity.[5] Other potential targets include the N3 position of adenine and, critically for cytotoxicity, the O6 position of guanine.[2][5] The initial reaction between the aziridinium ion and a DNA base results in a stable, monofunctional adduct.

Formation of Interstrand Cross-Links (ICLs)

While monofunctional adducts can be cytotoxic, the most lethal lesion induced by chloroethylating agents is the interstrand cross-link (ICL).[6][7] The formation of an ICL is a two-step process initiated by the alkylation of the O6 position of a guanine residue, forming an O6-chloroethylguanine adduct.[8][9] This initial adduct is unstable and undergoes a spontaneous intramolecular rearrangement, forming an N1-O6-ethenoguanine intermediate. This intermediate then reacts with the N3 position of a cytosine on the opposite DNA strand, creating a stable N1-guaninyl-N3-cytosinyl ethane cross-link.[10] This covalent linkage physically prevents the separation of the DNA strands, thereby blocking the progression of DNA and RNA polymerases.[6]

Cellular Consequences and Signaling

The formation of DNA adducts, particularly ICLs, triggers a cascade of cellular responses aimed at mitigating the damage.

DNA Damage Response and Cell Cycle Arrest

The stalling of replication forks at the site of an ICL is a potent signal that activates the DNA Damage Response (DDR) pathway.[11] The primary sensor kinase, ATR (Ataxia Telangiectasia and Rad3-related), is recruited to the stalled fork, initiating a signaling cascade that leads to the phosphorylation and activation of downstream checkpoint kinases like CHK1. This ultimately converges on the tumor suppressor protein p53, which orchestrates cell cycle arrest, typically in the S or G2/M phase, to provide time for DNA repair.[11] If the damage proves irreparable, the p53-mediated pathway can pivot towards inducing apoptosis (programmed cell death).[6]

DNA Repair and Mechanisms of Resistance

The primary mechanism of cellular resistance to chloroethylating agents is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT.[6][12] AGT is a "suicide enzyme" that directly reverses the initial damage by transferring the chloroethyl group from the O6 position of guanine to one of its own cysteine residues.[13] This action prevents the formation of the ICL.[14] High expression of AGT in cancer cells is strongly correlated with clinical resistance to these drugs.[12][15] If an ICL does form, its repair is highly complex, involving proteins from nucleotide excision repair (NER), the Fanconi anemia (FA) pathway, and homologous recombination (HR).[7][13]

Quantitative Data on Biological Activity

The cytotoxicity of chloroethylating agents is critically dependent on the AGT status of the target cells. Cells that do not express AGT (AGT-negative) are significantly more sensitive to these agents than cells that express high levels of AGT (AGT-positive). This difference is often quantified by comparing the IC50 (half-maximal inhibitory concentration) values.

| Cell Line Type | AGT Status | Typical IC50 Range for Chloroethylating Agents (µM) | Reference |

| Murine Leukemia (L1210, P388) | Negative | 6 - 8 | [8][9] |

| Murine Bone Marrow (Ba/F3) | Positive | 50 - 70 | [8][9] |

| Human Glioma (AGT-deficient) | Negative | Significantly Lower | [16] |

| Human Glioma (AGT-proficient) | Positive | Significantly Higher | [16] |

Table 1: Representative cytotoxicity data for chloroethylating agents in cell lines with differing AGT expression status. Note: Specific values vary by compound and assay conditions.

Experimental Protocols

Characterizing the activity of this compound involves a suite of assays to measure cytotoxicity, DNA adduct formation, and the induction of ICLs.

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[17][18]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include untreated and vehicle-only controls. Incubate for a desired period (e.g., 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[19] Remove the drug-containing medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot viability against drug concentration and use a non-linear regression to calculate the IC50 value.

Protocol: HPLC-MS/MS for DNA Adduct Quantification

This is the gold-standard method for identifying and quantifying specific DNA adducts.[20][21]

-

Cell Treatment and DNA Isolation: Treat a large culture of cells (e.g., 10-cm dish) with the compound for a set time. Harvest the cells and isolate genomic DNA using a high-purity column-based kit or phenol-chloroform extraction.

-

DNA Hydrolysis: Quantify the purified DNA. Digest a known amount of DNA (e.g., 50-100 µg) to individual nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.[22]

-

Sample Cleanup: Remove the enzymes, which can interfere with the analysis, typically by ultrafiltration.[22]

-

LC Separation: Inject the hydrolyzed sample into a high-performance liquid chromatography (HPLC) system, usually with a C18 reverse-phase column. Use a gradient of solvents (e.g., water with formic acid and methanol/acetonitrile) to separate the canonical nucleosides from the more hydrophobic DNA adducts.[22]

-

MS/MS Detection: Elute the separated nucleosides directly into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Analysis: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. For each adduct of interest, pre-determine the specific mass-to-charge (m/z) ratio of the parent ion and a characteristic fragment ion. The instrument will specifically monitor this transition, providing high sensitivity and specificity. Quantify the adducts by comparing their peak areas to those of stable isotope-labeled internal standards.[23]

Protocol: Modified Comet Assay for ICL Detection

The single-cell gel electrophoresis (comet) assay can be modified to detect ICLs, which reduce the ability of DNA to unwind and migrate in an electric field.[24][25][26]

-

Cell Treatment: Treat cells with the test compound. Include a negative control and a positive control (a known cross-linking agent like mitomycin C).

-

Cell Embedding: Harvest the cells and resuspend them at a low density in ice-cold PBS. Mix the cell suspension with low-melting-point agarose and immediately pipette onto a specially coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a high-salt lysis buffer (containing detergents like Triton X-100) overnight at 4°C. This removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Irradiation (for ICL detection): To distinguish ICLs from other damage, induce random single-strand breaks by irradiating the slides with a controlled dose of X-rays or gamma rays (e.g., 5 Gy) on ice. Without ICLs, this irradiation will cause the DNA to fragment and form a long "comet tail."

-

Alkaline Unwinding: Immerse the slides in a high-pH alkaline buffer (e.g., pH > 13) for a short period (e.g., 20-30 minutes) to unwind the DNA.

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with the same alkaline buffer. Apply a voltage (e.g., ~25 V) for a set time (e.g., 20-30 minutes).

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Imaging and Analysis: Visualize the slides using a fluorescence microscope. DNA with fewer cross-links will be heavily fragmented by the irradiation and will migrate further, forming a large "comet." DNA with many ICLs will be held together, preventing migration and resulting in a smaller or non-existent comet tail. Quantify the images using specialized software to measure the percentage of DNA in the tail. A decrease in tail moment/length compared to the irradiated control indicates the presence of ICLs.

References

- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 2. Adduct-Forming Agents: Alkylating Agents and Platinum Analogs | Oncohema Key [oncohemakey.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy N,N-Bis(2-chloroethyl)carbamoyl Chloride | 2998-56-3 [smolecule.com]

- 5. escholarship.org [escholarship.org]

- 6. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA damage induced by alkylating agents and repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Role of O6-alkylguanine-DNA alkyltransferase in the cytotoxic activity of cloretazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multifaceted Roles of Alkyltransferase and Related Proteins In DNA Repair, DNA Damage, Resistance to Chemotherapy and Research Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of O6-alkylguanine-DNA alkyltransferase in protecting against 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)-induced long-term toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. broadpharm.com [broadpharm.com]

- 20. researchgate.net [researchgate.net]

- 21. escholarship.org [escholarship.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. academic.oup.com [academic.oup.com]

- 24. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 25. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 26. Repair Kinetics of Genomic Interstrand DNA Cross-Links: Evidence for DNA Double-Strand Break-Dependent Activation of the Fanconi Anemia/BRCA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-chloroethyl)carbamoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-chloroethyl)carbamoyl chloride, a chemical intermediate of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general principles and methodologies applicable to monosubstituted carbamoyl chlorides.

Chemical Identity and Properties

This compound is a monosubstituted carbamoyl chloride. Its chemical structure consists of a carbamoyl chloride group with a 2-chloroethyl substituent on the nitrogen atom.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅Cl₂NO | N/A |

| Molecular Weight | 141.98 g/mol | N/A |

| CAS Number | 15872-02-3 | |

| IUPAC Name | 2-chloroethylcarbamic chloride | |

| Physical State | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

| Solubility | Expected to be soluble in nonpolar organic solvents | [1] |

Synthesis and Reactivity

Monosubstituted carbamoyl chlorides, such as this compound, are important intermediates in organic synthesis. They can be prepared through several methods, with the two most common being the reaction of a primary amine with phosgene or the addition of hydrogen chloride to an isocyanate.[1][2]

This protocol describes a plausible method for the synthesis of this compound from 2-chloroethyl isocyanate, based on the general reactivity of isocyanates with hydrogen chloride.[2]

Materials:

-

2-Chloroethyl isocyanate (C₃H₄ClNO)

-

Anhydrous hydrogen chloride (HCl) gas

-

Anhydrous, non-polar aprotic solvent (e.g., diethyl ether, toluene, or dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Glass reaction vessel with a gas inlet, magnetic stirrer, and drying tube

Procedure:

-

In a flame-dried glass reaction vessel under an inert atmosphere, dissolve 2-chloroethyl isocyanate in the chosen anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred solution.

-

Monitor the reaction progress by spectroscopic methods (e.g., IR spectroscopy, observing the disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

-

Once the reaction is complete, stop the flow of HCl gas and purge the reaction mixture with an inert gas to remove any excess HCl.

-

The resulting solution contains this compound. The product can be used in situ for subsequent reactions or isolated by careful removal of the solvent under reduced pressure.

Note: Carbamoyl chlorides are sensitive to moisture and should be handled under anhydrous conditions.[1]

This compound is expected to be a reactive electrophile, susceptible to nucleophilic attack at the carbonyl carbon. Its reactions with various nucleophiles can lead to the formation of a range of important functional groups.

-

Reaction with Alcohols: Forms N-(2-chloroethyl)carbamates (urethanes).[1]

-

Reaction with Amines: Yields N,N'-substituted ureas.[2]

-

Hydrolysis: Reacts with water to form the corresponding carbamic acid, which is unstable and decomposes to 2-chloroethylamine and carbon dioxide.[1]

Potential Applications in Drug Development

While specific applications for this compound are not extensively documented, its structure suggests potential as a building block in the synthesis of pharmacologically active molecules. The carbamate group is a structural motif found in a variety of drugs.[3] The presence of the reactive 2-chloroethyl group also allows for its use as an alkylating agent, a feature utilized in some anticancer agents.[4]

Visualized Workflows and Pathways

The following diagram illustrates the proposed synthesis of this compound from 2-chloroethyl isocyanate.

Caption: Proposed synthesis of this compound.

This diagram illustrates the general reactivity of a carbamoyl chloride with common nucleophiles, which is applicable to this compound.

Caption: Reactivity of this compound.

References

- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas 2998-56-3,Bis(2-chloroethyl)carbamoyl chloride | lookchem [lookchem.com]

Physical and chemical properties of N-(2-chloroethyl)carbamoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of N-(2-chloroethyl)carbamoyl chloride. The information is intended for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound may be used as an intermediate.

Physical and Chemical Properties

This compound is a chemical compound with the molecular formula C₃H₅Cl₂NO.[1][2] While extensive experimental data for this specific compound is limited, the following table summarizes its known and predicted properties. For context, experimental data for the closely related compound N,N-Bis(2-chloroethyl)carbamoyl chloride is also provided.

| Property | Value | Notes |

| Molecular Formula | C₃H₅Cl₂NO | |

| Molecular Weight | 141.98 g/mol | [1] |

| CAS Number | 15872-02-3 | [1] |

| IUPAC Name | 2-chloroethylcarbamic chloride | [1] |

| Predicted Density | 1.329 g/cm³ | |

| Predicted LogP | 0.86 | |

| Melting Point | Data not available | For the related compound N,N-Bis(2-chloroethyl)carbamoyl chloride, the melting point is 101-103 °C.[3][4] |

| Boiling Point | Data not available | For the related compound N,N-Bis(2-chloroethyl)carbamoyl chloride, the boiling point is 125 °C at 3 mmHg.[3][5] |

| Solubility | Soluble in nonpolar organic solvents. | Carbamoyl chlorides are generally soluble in nonpolar organic solvents.[6] |

| Stability | Moisture sensitive. | Carbamoyl chlorides are known to be sensitive to moisture.[6] |

Chemical Reactivity

This compound, as a carbamoyl chloride, is an important reactive intermediate.[7] Its reactivity is centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The primary reactions involve the displacement of the chloride ion.[7]

Key reactions include:

-

Hydrolysis: Reacts with water to form an unstable carbamic acid intermediate, which then decomposes to 2-chloroethylamine and carbon dioxide.[6][7]

-

Reaction with Alcohols: Reacts with alcohols in the presence of a base to form stable carbamate esters (urethanes).[6][7]

-

Reaction with Amines: Reacts with primary and secondary amines to yield substituted ureas.[7]

These general reactions are fundamental to the use of carbamoyl chlorides as intermediates in the synthesis of a variety of compounds, including pesticides and pharmaceuticals.[6][8]

Caption: General reaction pathways of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of carbamoyl chlorides is typically achieved through the reaction of an amine with phosgene or a phosgene equivalent.[6] The following is a plausible experimental protocol for the synthesis of this compound from 2-chloroethylamine hydrochloride.

Materials:

-

2-chloroethylamine hydrochloride

-

Phosgene (or a phosgene equivalent such as triphosgene)

-

Anhydrous, non-protic solvent (e.g., toluene, dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)[9]

-

Inert gas atmosphere (e.g., nitrogen, argon)

Procedure:

-

A solution of 2-chloroethylamine hydrochloride and a non-nucleophilic base (to neutralize the HCl) in an anhydrous, non-protic solvent is prepared in a reaction vessel under an inert atmosphere.

-

The reaction vessel is cooled in an ice bath.

-

A solution of phosgene in the same solvent is added dropwise to the cooled amine solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored and maintained.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then filtered to remove the hydrochloride salt of the base.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Caption: Reaction scheme for the synthesis of this compound.

Analytical Methods

The analysis of this compound can be performed using standard analytical techniques for organic compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis of volatile and thermally stable compounds like carbamoyl chlorides. A derivatization step may be employed to improve chromatographic performance and detection sensitivity.[10] For example, derivatization with an alcohol in the presence of pyridine can be used for the analysis of related chlorides.[10] A DB-5MS column or similar non-polar column would be appropriate for separation.[11]

-

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection: For less volatile derivatives or when derivatization is not desired, HPLC coupled with a mass spectrometer can be a powerful analytical tool. Hydrophilic Interaction Liquid Chromatography (HILIC) has been used for the analysis of related polar compounds.[12] A mass spectrometer operating in selected ion monitoring (SIM) mode can provide high sensitivity and selectivity.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized compound. The spectra would show characteristic signals for the ethyl group protons and carbons, as well as the carbamoyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamoyl chloride group would be expected.

Applications in Synthesis

This compound is a potential intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive carbamoyl chloride and a chloroethyl group, allows for a range of subsequent chemical transformations. It can be used to introduce the N-(2-chloroethyl)carbamoyl moiety into a molecule, which can then undergo further reactions, such as cyclization or substitution of the chloro group. This makes it a potentially valuable building block for the synthesis of heterocyclic compounds and other complex organic structures.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 15872-02-3|this compound|BLD Pharm [bldpharm.com]

- 3. 2998-56-3 CAS MSDS (N,N-Bis(2-chloroethyl)carbamoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. N,N-Bis(2-chloroethyl)carbamoyl chloride | 2998-56-3 [chemicalbook.com]

- 6. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 7. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Theoretical Reactivity of N-(2-chloroethyl)carbamoyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroethyl)carbamoyl chloride is a bifunctional electrophile of significant interest in synthetic chemistry and drug development. Its reactivity is characterized by two key electrophilic centers: the carbonyl carbon of the carbamoyl chloride group and the carbon atom of the 2-chloroethyl chain bearing the chlorine atom. This dual reactivity allows for a range of chemical transformations, making it a versatile building block for the synthesis of various heterocyclic compounds and as a precursor for molecules with potential biological activity. This technical guide provides an in-depth analysis of the theoretical aspects of its reactivity, supported by generalized experimental observations for the broader class of carbamoyl chlorides due to the limited specific data on the title compound.

Core Concepts in Reactivity

The reactivity of this compound is primarily governed by the principles of nucleophilic acyl substitution at the carbonyl carbon and nucleophilic aliphatic substitution at the chloroethyl moiety. The presence of the electron-withdrawing chlorine atom on the ethyl group is expected to influence the reactivity of the carbamoyl chloride through inductive effects.

Solvolysis and Reaction with Nucleophiles

The solvolysis of carbamoyl chlorides, particularly N,N-disubstituted derivatives, has been a subject of mechanistic studies.[1][2][3] These reactions, in solvents such as water, alcohols, or aqueous organic mixtures, typically proceed through a dissociative, SN1-type mechanism involving the formation of a carbamoyl cation intermediate.[1][2] The stability of this cation is a key factor in determining the reaction rate. For this compound, the electron-withdrawing nature of the 2-chloroethyl group would likely destabilize the carbamoyl cation, thus slowing down the rate of solvolysis compared to its N,N-dialkyl counterparts.

The general mechanism for the SN1 solvolysis of a carbamoyl chloride can be visualized as follows:

Caption: General SN1 mechanism for the solvolysis of this compound.

Quantitative Data on Carbamoyl Chloride Reactivity

Table 1: Relative Solvolysis Rates of Various Carbamoyl Chlorides

| Carbamoyl Chloride | Solvent | Temperature (°C) | Relative Rate | Reference |

| N,N-Dimethylcarbamoyl chloride | 80% Ethanol | 25.0 | 1.00 | [1] |

| N,N-Diethylcarbamoyl chloride | 80% Ethanol | 25.0 | 4.2 | [1] |

| N-Methyl-N-phenylcarbamoyl chloride | Ethanol | 60.0 | 0.057 (relative to dimethyl at 60 °C) | [1] |

Table 2: Kinetic Solvent Isotope Effect (KSIE) for Solvolyses of N,N-Disubstituted Carbamoyl Chlorides at 25.0 °C

| Carbamoyl Chloride | Solvent System | kH/kD | Proposed Mechanism | Reference |

| N,N-Dimethylcarbamoyl chloride | H₂O / D₂O | 1.2 - 1.5 | Ionization with weak nucleophilic solvation | [1] |

| N,N-Diphenylcarbamoyl chloride | H₂O / D₂O | > 1.7 | Addition-Elimination | [1] |

Hypothetical Experimental Protocol: Hydrolysis of this compound

This section outlines a generalized experimental procedure for studying the hydrolysis of this compound. This protocol is based on common methodologies used for kinetic studies of carbamoyl chloride solvolysis.[1]

Objective: To determine the rate of hydrolysis of this compound in an aqueous organic solvent mixture.

Materials:

-

This compound

-

Acetone (or other suitable organic solvent)

-

Distilled, deionized water

-

pH indicator or pH meter

-

Standardized sodium hydroxide solution

-

Thermostated water bath

-

Burette, pipettes, and volumetric flasks

Procedure:

-

Solvent Preparation: Prepare a stock solution of the desired aqueous organic solvent mixture (e.g., 80% acetone in water v/v).

-

Reaction Initiation: Equilibrate the solvent mixture to the desired temperature in the thermostated water bath. Prepare a dilute stock solution of this compound in the same solvent. To initiate the reaction, add a known volume of the carbamoyl chloride stock solution to the equilibrated solvent.

-

Monitoring the Reaction: The hydrolysis of this compound will produce hydrochloric acid. The progress of the reaction can be monitored by titrating the liberated HCl with a standardized solution of sodium hydroxide at various time intervals. Alternatively, a pH meter can be used to monitor the change in pH over time.

-

Data Analysis: The rate constants can be calculated from the change in acid concentration over time using appropriate kinetic equations.

The following diagram illustrates the general workflow for this hypothetical experiment.

Caption: A generalized workflow for the kinetic study of this compound hydrolysis.

Intramolecular Reactivity

A key feature of this compound is its potential for intramolecular reactions. The nitrogen atom, after deprotonation of the carbamoyl chloride or a derivative, can act as an internal nucleophile, attacking the carbon atom bearing the chlorine. This can lead to the formation of a three-membered aziridine ring or, following rearrangement, other heterocyclic structures. This intramolecular cyclization is a competing pathway to intermolecular reactions and is highly dependent on the reaction conditions, particularly the presence of a base.

Conclusion

The reactivity of this compound is a multifaceted topic with significant implications for organic synthesis and medicinal chemistry. While direct theoretical and experimental studies on this specific molecule are limited, a robust understanding of its probable behavior can be extrapolated from the extensive research on related carbamoyl chlorides. The interplay between the reactivity of the carbamoyl chloride and the 2-chloroethyl functionalities, including the potential for intramolecular reactions, makes it a substrate of continuing interest. Further computational and experimental investigations are warranted to fully elucidate the specific reaction kinetics and mechanisms of this versatile chemical entity.

References

An In-depth Technical Guide on the Solubility of N-(2-chloroethyl)carbamoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-chloroethyl)carbamoyl chloride in various organic solvents. This information is critical for its application in synthetic chemistry, particularly in the development of pharmaceutical agents where it serves as a key reagent. This document outlines available solubility data, provides a detailed experimental protocol for solubility determination of reactive compounds, and illustrates a key synthetic application.

Introduction to this compound

This compound and its derivatives, such as N,N-bis(2-chloroethyl)carbamoyl chloride, are highly reactive compounds widely used as intermediates in organic synthesis.[1] Their utility stems from the presence of the carbamoyl chloride functional group, which is susceptible to nucleophilic attack, and the chloroethyl moieties that can act as alkylating agents.[2] A significant application of these compounds is in the synthesis of anticancer drugs, such as estramustine, where they are used to introduce the cytotoxic bis(2-chloroethyl)amino group.[3][4][5]

Solubility of this compound in Organic Solvents

Based on the use of its close analog, N,N-bis(2-chloroethyl)carbamoyl chloride, in synthetic procedures and the solubility of related compounds, the following table provides a qualitative and estimated solubility profile.

| Solvent | Chemical Formula | Type | Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) |

| Dichloromethane | CH₂Cl₂ | Chlorinated | Soluble | > 90 g/L |

| Chloroform | CHCl₃ | Chlorinated | Soluble | > 90 g/L |

| Tetrahydrofuran | C₄H₈O | Ether | Soluble | Likely high |

| Diethyl Ether | (C₂H₅)₂O | Ether | Soluble | Likely high |

| Acetone | C₃H₆O | Ketone | Soluble | Likely high |

| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble | Likely moderate to high |

| Acetonitrile | C₂H₃N | Nitrile | Soluble | Likely moderate |

| Toluene | C₇H₈ | Aromatic | Soluble | Likely moderate |

| Hexane | C₆H₁₄ | Aliphatic | Sparingly Soluble | Likely low |

| Methanol | CH₃OH | Protic Alcohol | Reactive | Reacts with solvent |

| Ethanol | C₂H₅OH | Protic Alcohol | Reactive | Reacts with solvent |

| Water | H₂O | Protic | Reactive | Reacts with solvent |

Note: The estimated quantitative solubility for dichloromethane is based on the successful use of N,N-bis(2-chloroethyl)carbamoyl chloride at a concentration of approximately 90.2 g/L in a synthetic protocol for estramustine.[3] The solubility of the related compound, estramustine, in chloroform, dichloromethane, and DMSO further supports the likely solubility of the carbamoyl chloride precursor in these solvents. Carbamoyl chlorides are known to be sensitive to moisture and will decompose in its presence.[6]

Experimental Protocol: Determination of Solubility for a Reactive Compound

Standard solubility determination methods, such as the shake-flask method, need to be adapted for reactive and moisture-sensitive compounds like this compound. The following protocol outlines a suitable procedure.

Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Dry glassware (e.g., vials with screw caps, graduated cylinders, pipettes)

-

Inert gas supply (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Syringes and needles

Procedure:

-

Preparation of Glassware and Reagents:

-

Thoroughly dry all glassware in an oven at >100°C for several hours and cool down in a desiccator over a drying agent.

-

Use anhydrous grade solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves).

-

-

Experimental Setup under Inert Atmosphere:

-

Conduct the entire experiment under a dry, inert atmosphere (nitrogen or argon) to prevent hydrolysis of the carbamoyl chloride. A glove box or a Schlenk line is recommended.

-

-

Gravimetric Method (Incremental Addition):

-

Add a precise volume of the anhydrous solvent (e.g., 10 mL) to a dry vial containing a magnetic stir bar.

-

Place the vial on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

-

Weigh a small, precisely known amount of this compound (e.g., 100 mg) and add it to the solvent.

-

Stir the mixture vigorously. Observe for complete dissolution.

-

Continue to add pre-weighed increments of the solute until a saturated solution is formed (i.e., a small amount of solid material remains undissolved after a prolonged period of stirring, e.g., 1-2 hours).

-

Record the total mass of the solute that has been added to achieve saturation.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Total mass of dissolved solute in g) / (Volume of solvent in L)

-

-

Safety Precautions:

-

This compound is a reactive and potentially hazardous compound. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Application in Drug Synthesis: The Synthesis of Estramustine

A prominent application of N,N-bis(2-chloroethyl)carbamoyl chloride, a close analog of the topic compound, is in the synthesis of the anticancer drug estramustine. Estramustine combines the hormonal activity of estradiol with the alkylating effect of a nitrogen mustard.[5]

The following diagram illustrates the workflow for the synthesis of estramustine from estradiol and N,N-bis(2-chloroethyl)carbamoyl chloride.[3]

Caption: Workflow for the synthesis of Estramustine.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of estradiol attacks the carbonyl carbon of the carbamoyl chloride.

Caption: General mechanism of Estramustine formation.

Conclusion

While specific quantitative solubility data for this compound remains scarce, its chemical properties and applications in organic synthesis provide strong evidence for its solubility in common nonpolar aprotic organic solvents such as dichloromethane and chloroform. Its high reactivity necessitates careful handling and the use of anhydrous conditions during solubility determination and synthetic procedures. The provided experimental protocol and the illustrated synthesis of estramustine offer valuable practical guidance for researchers and professionals working with this important chemical intermediate. Further research to quantify the solubility of this compound in a range of organic solvents would be a valuable contribution to the field.

References

- 1. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. mdpi.com [mdpi.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethylcarbamyl chloride | 88-10-8 [chemicalbook.com]

- 6. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of N-(2-chloroethyl)carbamoyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of N-(2-chloroethyl)carbamoyl chloride. These predictions are derived from established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Triplet | 2H | -CH₂-Cl |

| ~3.6 | Triplet | 2H | -NH-CH₂- |

| ~6.5-7.5 | Broad Singlet | 1H | -NH- |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C=O (Carbamoyl chloride) |

| ~45 | -NH-CH₂- |

| ~42 | -CH₂-Cl |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch |

| ~1780 | Strong | C=O Stretch (Acid Chloride) |

| ~1520 | Medium | N-H Bend |

| ~750 | Strong | C-Cl Stretch |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 141/143/145 | [M]⁺ Molecular ion peak (showing isotopic pattern for two chlorine atoms) |

| 106/108 | [M-Cl]⁺ |

| 92/94 | [M-CH₂Cl]⁺ |

| 63 | [CH₂CH₂Cl]⁺ |

| 56 | [H₂NCO]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the instrument used.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Spectral Width: 0-200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet - for solids): Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization:

-

Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: 30-300 m/z.

-

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for chemical compound characterization.

An In-depth Technical Guide on the Electrophilicity and Reaction Sites of N-(2-chloroethyl)carbamoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-chloroethyl)carbamoyl chloride is a bifunctional electrophile possessing two distinct reactive centers. Its chemical behavior is dominated by the interplay between these sites: the highly electrophilic carbonyl carbon of the carbamoyl chloride group and the carbon atom of the 2-chloroethyl moiety. This guide provides a detailed analysis of the molecule's electrophilicity, delineates its primary reaction pathways, presents relevant quantitative data, and offers standardized experimental protocols. The dual reactivity makes it a versatile reagent in organic synthesis and a precursor for compounds with potential biological activity, where its ability to undergo both acylation and alkylation is of significant interest.

Molecular Structure and Electrophilic Centers

This compound (C₃H₅Cl₂NO) features two key functional groups that dictate its reactivity: the carbamoyl chloride and the 2-chloroethyl group.

-

Primary Electrophilic Center (Site A): The carbonyl carbon of the carbamoyl chloride is highly electron-deficient due to the inductive effects of the adjacent chlorine and oxygen atoms. This makes it a hard electrophile, susceptible to attack by a wide range of nucleophiles in nucleophilic acyl substitution reactions.

-

Secondary Electrophilic Center (Site B): The terminal carbon of the 2-chloroethyl group is also an electrophilic site. Its reactivity is significantly enhanced by the neighboring nitrogen atom, which can participate in an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.

Methodological & Application

Application Notes: Use of N-(2-chloroethyl)carbamoyl chloride in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-chloroethyl)carbamoyl chloride is a bifunctional chemical reagent of significant interest in pharmaceutical synthesis. Its structure incorporates two key reactive sites: a highly electrophilic carbamoyl chloride group and a chloroethyl group capable of forming reactive intermediates. This unique combination makes it a valuable precursor for the synthesis of various pharmaceutical agents, most notably nitrosourea-based chemotherapeutics.

The primary application of this reagent lies in its ability to introduce the N-(2-chloroethyl)carbamoyl moiety onto a nucleophilic substrate, typically an amine. This moiety is a critical pharmacophore in a class of DNA alkylating agents used in cancer therapy. The subsequent nitrosation of the urea intermediate yields the final active pharmaceutical ingredient (API). This document provides detailed protocols and data related to its application, focusing on the synthesis of the anticancer drug Carmustine (BCNU) as a primary example.

Chemical Properties and Safety

Before utilization, it is crucial to understand the chemical properties and adhere to strict safety protocols.

| Property | Value | Reference |

| CAS Number | 15872-02-3 | |

| Molecular Formula | C₃H₅Cl₂NO | |

| Molecular Weight | 141.98 g/mol | |

| IUPAC Name | 2-chloroethylcarbamic chloride | |

| Synonyms | 2-chloroethyl isocyanate hydrochloride adduct |

Safety and Handling

This compound and its derivatives are hazardous materials and must be handled with extreme caution in a well-ventilated chemical fume hood.

-

Hazards: Corrosive, causes severe skin burns and eye damage, toxic if inhaled or swallowed. It is a suspected carcinogen and reproductive toxicant.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Handle under an inert atmosphere as the compound is moisture-sensitive.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as water, alcohols, and strong bases.

Core Application: Synthesis of Nitrosourea Anticancer Agents

The most prominent application of this compound functionality is in the synthesis of nitrosourea drugs, such as Carmustine (BCNU). These compounds function as DNA alkylating agents, forming interstrand cross-links in DNA, which inhibits DNA replication and leads to cancer cell death.[1]

The general synthetic pathway involves two main steps:

-

Urea Formation: Reaction of a primary amine with a carbamoylating agent to form a disubstituted urea.

-

Nitrosation: Introduction of a nitroso group (-N=O) onto one of the urea nitrogens.

The following sections detail the synthesis of Carmustine, where 2-chloroethylamine serves as the primary amine that dimerizes to form the key urea intermediate, 1,3-bis(2-chloroethyl)urea.

General Reaction Mechanism: Carbamoylation

The reaction of a carbamoyl chloride with a primary amine is a classic nucleophilic addition-elimination reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the carbamoyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to form a stable urea linkage.[2][3]

References

Application Notes and Protocols: N-(2-chloroethyl)carbamoyl Chloride as a Precursor for Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(2-chloroethyl)carbamoyl chloride and its derivatives as precursors for the synthesis of N-(2-chloroethyl)-N-nitrosourea (CENU) based anticancer agents. This document includes detailed synthetic protocols for key CENU drugs, quantitative data on their cytotoxic activity, and methodologies for evaluating their biological effects.

Introduction

This compound is a crucial building block in the synthesis of a class of potent anticancer agents known as N-(2-chloroethyl)-N-nitrosoureas (CENUs). These compounds, including the FDA-approved drugs carmustine (BCNU) and lomustine (CCNU), are highly lipophilic alkylating agents capable of crossing the blood-brain barrier, making them particularly valuable in the treatment of brain tumors such as glioblastoma.[1] Their mechanism of action primarily involves the generation of reactive intermediates that alkylate and cross-link DNA, ultimately leading to cancer cell death. This document outlines the synthetic routes from chloroethylamine precursors to clinically relevant CENUs and provides data on their biological activity.

Mechanism of Action: DNA Alkylation and Cross-linking

The cytotoxic effects of CENUs stem from their ability to induce DNA damage. In vivo, these compounds spontaneously decompose to form two reactive species: a 2-chloroethyl-diazonium hydroxide and an isocyanate. The 2-chloroethyl-diazonium hydroxide is a potent electrophile that alkylates nucleophilic sites on DNA bases, primarily the O6 position of guanine. This initial alkylation can then lead to the formation of interstrand and intrastrand cross-links in the DNA. These cross-links prevent DNA replication and transcription, triggering cell cycle arrest and apoptosis.[2] The isocyanate moiety can carbamoylate proteins, which may also contribute to the overall cytotoxic effect.

Figure 1: Mechanism of action of N-(2-chloroethyl)-N-nitrosoureas.

Experimental Protocols

Synthesis of Carmustine (BCNU)

This protocol describes a two-step synthesis of carmustine starting from 2-chloroethylamine hydrochloride.

Step 1: Synthesis of 1,3-bis(2-chloroethyl)urea (BCU)

-

To a round bottom flask, add 2-chloroethylamine hydrochloride (20g) and triethylamine (90ml).

-

Cool the reaction mixture to 10-20°C.

-

Add 1,1'-carbonyldiimidazole (CDI) (15g) to the mixture.

-

Stir the reaction mixture for 2 hours at 35-40°C.[3]

-

After completion of the reaction, cool the mixture to 20-25°C.

-

Distill off the solvent to obtain a residue.

-

Add 100 ml of water to the residue and filter the mixture.

-

Dry the solid obtained to yield 1,3-bis(2-chloroethyl)urea (13g).[3]

Step 2: Nitrosation of 1,3-bis(2-chloroethyl)urea to Carmustine

-

In a separate round bottom flask, take water (80ml) and cool to 0-5°C.

-

Slowly add sulphuric acid (38g) to the water.[3]

-

To this acidic solution, add dichloromethane (DCM) and 1,3-bis(2-chloroethyl)urea.

-

Cool the mixture to 0-5°C and slowly add a solution of sodium nitrite.

-

Stir the reaction mixture at 0-5°C for 1 hour.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure at a temperature below 10°C to obtain carmustine as a yellowish powder.

References

Application Notes and Protocols: N-(2-chloroethyl)carbamoyl chloride in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(2-chloroethyl)carbamoyl chloride is a bifunctional reagent with potential applications in bioconjugation techniques. Its structure incorporates two reactive moieties: a carbamoyl chloride group and a 2-chloroethyl group. This dual reactivity allows for the covalent modification of biomolecules, such as proteins and antibodies, and offers possibilities for creating crosslinked structures or introducing specific functionalities. The carbamoyl chloride can react with nucleophilic groups on biomolecules, primarily the ε-amino group of lysine residues, to form stable carbamate linkages. The 2-chloroethyl group, a masked alkylating agent, can subsequently or concurrently react with other nucleophiles, enabling intramolecular or intermolecular crosslinking.

These application notes provide an overview of the potential uses of this compound in bioconjugation, along with detailed experimental protocols for protein modification and characterization.

Key Features:

-

Bifunctional Reactivity: Possesses a carbamoyl chloride for acylation and a 2-chloroethyl group for alkylation.

-

Lysine Targeting: The carbamoyl chloride group primarily reacts with the ε-amino groups of lysine residues.

-

Crosslinking Potential: The 2-chloroethyl group can form a secondary covalent linkage, leading to intra- or intermolecular crosslinks.

-

Applications: Useful for protein labeling, antibody-drug conjugate (ADC) development, and protein structure-function studies.

Chemical Properties and Reactivity

| Property | Value |

| Molecular Formula | C₃H₅Cl₂NO |

| Molecular Weight | 141.98 g/mol |

| CAS Number | 15872-02-3 |

| Appearance | Colorless to light yellow liquid |

| Reactivity | Moisture sensitive. Reacts with nucleophiles. |

Reaction Mechanism

The bioconjugation process using this compound is proposed to occur in a two-step manner:

-

Carbamoylation: The highly reactive carbamoyl chloride first acylates a primary amine on the protein, typically the ε-amino group of a lysine residue, forming a stable carbamate bond. This reaction is pH-dependent, favoring alkaline conditions where the lysine side chain is deprotonated and thus more nucleophilic.

-

Alkylation: The 2-chloroethyl group can then undergo an intramolecular cyclization to form a highly reactive aziridinium ion, which is susceptible to nucleophilic attack. This can be followed by an intermolecular reaction with another nucleophilic residue on the same or a different protein, resulting in a crosslink. Alternatively, the 2-chloroethyl group can be directly attacked by a nucleophile.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol describes a general method for labeling a protein with this compound. Optimization of the reagent-to-protein molar ratio and reaction time may be necessary for specific proteins.

Materials:

-

Protein of interest (e.g., IgG antibody)

-

This compound

-

Conjugation Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns (e.g., PD-10)

-

Reaction tubes

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain any primary amines (e.g., Tris) that would compete with the reaction.

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM). The reagent is moisture-sensitive, so handle it in a dry environment.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A starting point is a 10- to 50-fold molar excess of the reagent over the protein.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

-

Incubate for 30 minutes at room temperature to quench any unreacted this compound.

-

-

Purification of the Conjugate:

-

Remove excess reagent and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the degree of labeling (DOL) using methods such as mass spectrometry.

-

Assess the integrity and purity of the conjugate by SDS-PAGE.

-

Evaluate the biological activity of the conjugated protein using a relevant functional assay.

-

Protocol 2: Two-Step Crosslinking with this compound

This protocol is designed to first attach the reagent to a protein and then induce the crosslinking reaction in a second step.

Materials:

-

Same as Protocol 1

-

Crosslinking Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

Procedure:

-

Step 1: Carbamoylation (as in Protocol 1, steps 1-4)

-

Perform the initial conjugation reaction as described in Protocol 1. It is crucial to quench the reaction thoroughly to remove any unreacted carbamoyl chloride.

-

-

Purification of the Intermediate Conjugate:

-

Purify the protein conjugate with the attached N-(2-chloroethyl)carbamoyl moiety using a desalting column to remove all quenching reagents and byproducts. Equilibrate the column with the Crosslinking Buffer.

-

-

Step 2: Crosslinking Reaction:

-

Adjust the concentration of the purified intermediate conjugate in the Crosslinking Buffer.

-

Incubate the solution at 37°C for 4-24 hours to promote the alkylation reaction and formation of crosslinks. The optimal time and temperature may need to be determined empirically.

-

-

Analysis of Crosslinking:

-

Analyze the reaction products by SDS-PAGE under reducing and non-reducing conditions to identify intramolecular and intermolecular crosslinks.

-

Use mass spectrometry to identify the crosslinked residues. A characteristic mass loss of HCl (35.977 u) is expected for each reacted 2-chloroethyl group forming a crosslink. Hydrolysis of an unreacted 2-chloroethyl group will result in a mass increase of 18.01 u.[1]

-

Quantitative Data Summary

The following table provides hypothetical data for a typical conjugation of a monoclonal antibody (mAb) with this compound. Actual results may vary depending on the specific protein and reaction conditions.

| Parameter | Condition 1 (10x excess) | Condition 2 (25x excess) | Condition 3 (50x excess) |

| Molar Ratio (Reagent:mAb) | 10:1 | 25:1 | 50:1 |

| Degree of Labeling (DOL) | 1.5 ± 0.2 | 3.8 ± 0.4 | 6.2 ± 0.7 |

| Conjugate Yield (%) | >90% | >90% | >85% |

| Monomer Purity (SEC-HPLC) | 98% | 95% | 92% |

| Antigen Binding Activity (%) | 95% | 88% | 75% |

Visualizations

Caption: General workflow for protein modification.

Caption: Proposed reaction pathway for crosslinking.

Troubleshooting and Considerations

-

Low DOL: Increase the molar excess of the reagent, prolong the reaction time, or ensure the pH of the conjugation buffer is optimal (8.5-9.0).

-

Protein Aggregation: High DOL can lead to aggregation. Reduce the molar excess of the reagent or perform the reaction at a lower temperature (4°C).

-

Loss of Biological Activity: The modification of lysine residues in or near the active site can impair protein function. Consider site-specific conjugation methods if activity is compromised.

-

Reagent Instability: this compound is moisture-sensitive. Prepare stock solutions fresh and use anhydrous solvents.

-

Safety Precautions: this compound is a reactive and potentially hazardous chemical. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

This compound represents a versatile tool for bioconjugation, offering the potential for both protein labeling and crosslinking. The protocols and data presented here provide a foundation for researchers to explore its applications in their specific areas of interest. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for successful implementation of this reagent in bioconjugation strategies.

References

Application Notes and Protocols: N-(2-chloroethyl)carbamoyl chloride for the Synthesis of Carbamates and Ureas

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroethyl)carbamoyl chloride is a valuable bifunctional reagent for the synthesis of a variety of organic compounds, most notably carbamates and ureas. Its structure incorporates a reactive carbamoyl chloride group and a 2-chloroethyl moiety. The carbamoyl chloride is a versatile precursor for the formation of carbamate and urea linkages through reactions with alcohols and amines, respectively. The 2-chloroethyl group can act as an alkylating agent, a feature that has been exploited in the design of biologically active molecules, particularly in the field of medicinal chemistry.

These application notes provide detailed protocols for the synthesis of carbamates and ureas using this compound, along with data on the biological activity of the resulting compounds and insights into their mechanisms of action.

Synthesis of Carbamates

This compound reacts with alcohols or phenols in the presence of a base or a Lewis acid catalyst to furnish N-(2-chloroethyl)carbamates. These compounds are stable derivatives and can serve as intermediates for further chemical transformations or as final products with potential biological activities.

General Experimental Protocol: Synthesis of O-Aryl-N-(2-chloroethyl)carbamates

This protocol is adapted from the synthesis of Rivastigmine, a carbamate-based drug, and can be generalized for the reaction of this compound with various phenols.[1]

-

Reaction Setup: To a solution of a substituted phenol (1.0 eq.) in an anhydrous aprotic solvent such as toluene or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as potassium hydroxide or a Lewis acid like zinc chloride (0.5-1.0 eq.).

-

Addition of Reagent: To the stirred mixture, add this compound (1.1-1.2 eq.) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: After cooling to room temperature, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-